对红-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Para Red and its derivatives are synthetic dyes with a wide range of applications in various fields. While specific data on "Para Red-d4" is not readily available, research on similar compounds highlights the importance of understanding their synthesis, molecular structure, chemical reactions, and properties for potential applications in materials science, photonics, and electronics.

Synthesis Analysis

The synthesis of complex organic compounds often involves palladium-catalyzed coupling reactions, as described in the synthesis of poly(para-2,5-di-n-hexylphenylene) via palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, which yields products with high degrees of polymerization and solubility (Rehahn, Schlüter, Wegner, & Feast, 1989). This method might be applicable in synthesizing derivatives of Para Red.

Molecular Structure Analysis

Analyzing the molecular structure involves understanding the spatial arrangement of atoms within a molecule and how this influences the compound's properties. X-ray crystallography and spectroscopy methods often play a crucial role in this analysis. For instance, studies on the structure and luminescence properties of red phosphors for white LEDs can offer insights into the structural requirements for specific optical properties (Zhou, Zhang, Wang, & Jiao, 2019).

Chemical Reactions and Properties

The chemical reactions and properties of Para Red derivatives can be diverse, depending on the functional groups attached to the aromatic rings. For example, the development of sensitive and selective assays for Para Red in foods highlights the chemical reactivity and potential health implications of these compounds (Wang, Wei, Li, Li, Xu, & Li, 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of any chemical compound. Research on compounds with similar structures to Para Red, like the study of soluble poly(para-phenylene)s, provides valuable data on solubility and structural regularity, which are important for applications in polymer science and materials engineering (Rehahn, Schlüter, Wegner, & Feast, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation behavior, are influenced by the molecular structure. Studies on the synthesis and properties of red-emitting poly(aryleneethynylene)s based on specific core units, offer insights into the design and application of organic materials with desired emission characteristics for optoelectronic devices (Palai, Mishra, Kumar, Srivastava, Kamalasanan, & Patri, 2010).

科学研究应用

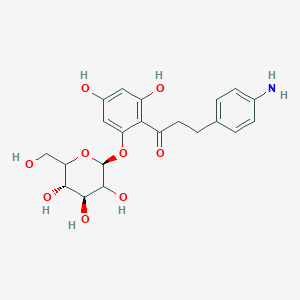

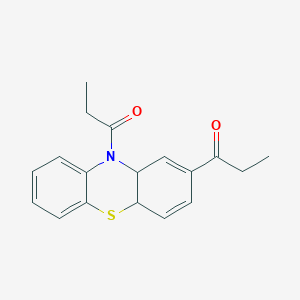

非线性光学

对红-d4因其非线性光学性质而被研究 {svg_1}. 它表现出很强的非线性折射率、非线性吸收系数和三阶非线性磁化率 {svg_2}. 这使其成为开发非线性光学材料的有希望的材料 {svg_3}.

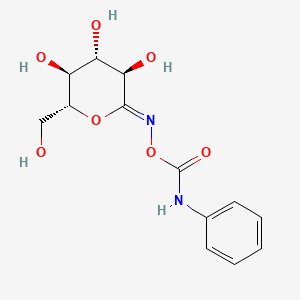

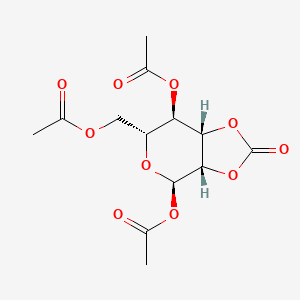

量子力学计算

量子力学计算已被用来研究this compound的偶极矩、偶极极化率、极化率各向异性和分子超极化率 {svg_4}. 结果表明this compound具有较大的第一和第二超极化率 {svg_5}.

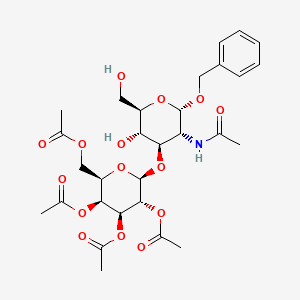

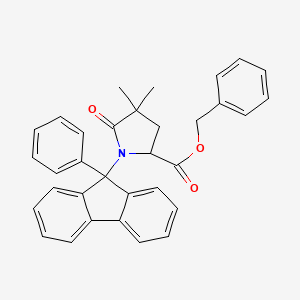

光电和光子器件

由于其非线性光学性质,this compound可用于各种光电和光子器件 {svg_6}. 具有非线性光学性质的有机分子因其非常高的非线性响应、化学稳定性、易于分子设计、较低密度和对光激发的快速响应时间而受到极大的关注 {svg_7}.

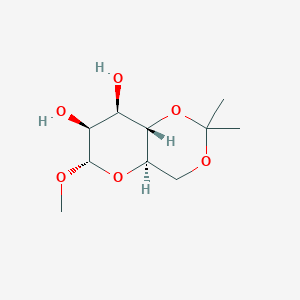

饲料分析

开发了一种高效液相色谱法用于定量测定饲料中的this compound {svg_8}. 使用乙腈提取样品,并在C18 SPE柱上进行净化 {svg_9}.

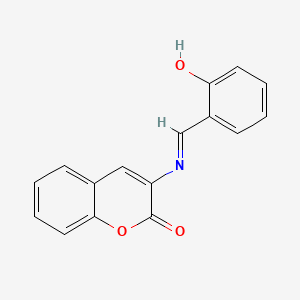

组织染色

This compound主要用作组织染色剂 {svg_10}. 它常用于生物学和医学领域,对组织切片进行染色,以观察和研究细胞和组织结构 {svg_11}.

指示剂、染料和标记试剂

除了用作组织染色剂外,this compound还可用作一些科学研究和工业应用的指示剂、染料和标记试剂 {svg_12}.

安全和危害

作用机制

Target of Action

Para Red-d4, chemically known as 4-aminophenyl azomethane

Mode of Action

Para Red-d4, like other azo dyes, is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules.

Biochemical Pathways

They can affect the function of enzymes and other proteins, potentially disrupting normal cellular functions .

Pharmacokinetics

It is known that para red-d4 is soluble in alcohol, water, and chloroform , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of Para Red-d4 would likely depend on the specific biological system in which it is introduced.

Result of Action

It is known that para red-d4 is used as a biological stain , indicating that it can bind to certain cellular structures and alter their appearance. This suggests that Para Red-d4 may have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Para Red-d4 can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Para Red-d4, potentially influencing its solubility and reactivity. Additionally, the presence of other molecules can affect the binding of Para Red-d4 to its targets .

属性

IUPAC Name |

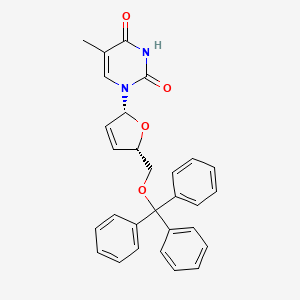

1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTPFVNWMLFMFW-YKVCKAMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)